molecular formula C13H24N4O6 B1336826 (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid CAS No. 88096-12-2

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid

Cat. No. B1336826
CAS RN: 88096-12-2
M. Wt: 332.35 g/mol
InChI Key: LCMWVZLBCUVDAZ-IUCAKERBSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information on where it is commonly found or used .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes. The synthesis of a compound can often be complex and involve multiple steps .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This can involve studying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties can include things like melting point, boiling point, and solubility. Chemical properties can include things like reactivity and stability .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(21)16-7-10(18)17-9(13(22)23)4-5-11(19)20/h8-9H,1-7,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMWVZLBCUVDAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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